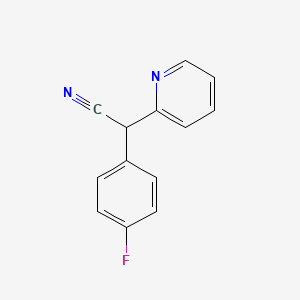

2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile

Description

2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile (CAS: 5005-42-5) is a nitrile-containing compound featuring a fluorinated phenyl group and a pyridine moiety attached to a central acetonitrile core. Its molecular formula is C₁₃H₉FN₂, with a molecular weight of 212.22 g/mol . The compound is typically stored under dry conditions at 2–8°C to maintain stability.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-pyridin-2-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-11-6-4-10(5-7-11)12(9-15)13-3-1-2-8-16-13/h1-8,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKCOKBJEDCZGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C#N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-bromopyridine.

Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-bromopyridine in the presence of a base such as potassium carbonate to form an intermediate.

Nitrile Formation: The intermediate is then subjected to a cyanation reaction using a reagent like sodium cyanide or potassium cyanide to introduce the nitrile group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic rings.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.

Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile depends on its specific application:

Pharmacological Effects: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as an organic semiconductor or liquid crystal.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetonitrile Derivatives

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds

Key Observations :

- The indolinone-containing derivative exhibits a higher melting point (170–174°C) due to increased rigidity from the fused ring system.

- Electron-withdrawing groups (e.g., CF₃ in , NO₂ in ) reduce melting points by disrupting crystalline packing.

- The trifluoromethylpyrimidine analogue has a higher predicted boiling point (235.7°C), likely due to increased polarity and molecular interactions.

Biological Activity

2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile, with the CAS number 5005-42-5, is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula : C13H10FN

- Molecular Weight : 215.23 g/mol

- Structure : The compound features a fluorophenyl group and a pyridine moiety, which contribute to its biological activity.

Research indicates that this compound exhibits significant activity against various biological targets. Its mechanism primarily involves interaction with specific receptors and enzymes, leading to modulation of cellular pathways.

- Inhibition of Kinases : The compound has been studied for its potential as a kinase inhibitor, particularly in the context of cancer therapy. It may inhibit the activity of certain tyrosine kinases, which are crucial for tumor growth and progression.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antibacterial and antifungal properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various compounds, including this compound, revealed promising results:

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound has moderate antibacterial activity and could be a candidate for further development in antimicrobial therapies .

Case Studies

-

Cancer Cell Lines : In vitro studies have demonstrated that this compound can inhibit proliferation in various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.

- Cell Line : MCF-7 (Breast Cancer)

- IC50 : 15 µM

- Cell Line : A549 (Lung Cancer)

- IC50 : 10 µM

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, initial data suggest it has favorable absorption characteristics. Further studies are needed to understand its metabolism and excretion pathways fully.

Q & A

Basic: What are the key structural features and spectroscopic methods for characterizing 2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile?

Answer:

The compound contains a fluorophenyl group and a pyridine ring connected via an acetonitrile bridge. Key functional groups include the nitrile (-CN), fluorine substituent, and aromatic heterocycles. For spectroscopic confirmation:

- NMR : Use H and C NMR to identify aromatic proton environments (e.g., pyridine protons at δ ~8.5–9.0 ppm and fluorophenyl protons at δ ~7.0–7.5 ppm) and nitrile carbon signals (~115–120 ppm in C NMR) .

- IR : Confirm the nitrile group via a sharp absorption band at ~2240 cm .

- GC-MS : Validate molecular weight (212.22 g/mol, CHFN) and fragmentation patterns .

Advanced: How can synthesis protocols for this compound be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Catalyst Selection : Replace silver cyanide (used in nucleophilic substitution) with phase-transfer catalysts to enhance reaction efficiency and reduce byproducts .

- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and improve reaction homogeneity .

- Temperature Control : Maintain reflux conditions (~80°C) to accelerate kinetics while avoiding thermal decomposition .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate high-purity product (>95%) .

Basic: What chemical reactivity is expected due to its functional groups?

Answer:

The nitrile group enables:

- Nucleophilic Additions : React with Grignard reagents to form ketones or amines .

- Hydrolysis : Convert to carboxylic acids under acidic or basic conditions .

The pyridine ring participates in: - Coordination Chemistry : Bind to metal catalysts (e.g., Pd) in cross-coupling reactions .

The fluorophenyl group influences: - Electrophilic Substitution : Direct reactions to meta/para positions due to fluorine’s electron-withdrawing effects .

Advanced: How do structural modifications impact pharmacological activity and target selectivity?

Answer:

Modifications to the core structure (e.g., substituting fluorine or pyridine groups) alter:

- Lipophilicity : Introducing trifluoromethyl groups enhances membrane permeability and target binding .

- Enzyme Inhibition : Pyridine derivatives with electron-withdrawing groups (e.g., -NO) show increased inhibition of kinases and oxidoreductases .

- Selectivity : Adding bulky substituents reduces off-target interactions; for example, methoxy groups improve specificity for cytochrome P450 isoforms . Validate via competitive binding assays and molecular docking studies .

Basic: What analytical techniques are critical for assessing purity and stability?

Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients to quantify impurities (<0.5%) and monitor degradation .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200°C) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks to confirm structural integrity .

Advanced: How should researchers address discrepancies in reported biological activity data?

Answer:

Contradictions in activity data may arise from:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .

- Redox Interference : Account for bioreduction of nitro groups (if present in analogs) using control experiments with antioxidants .

- Structural Analogues : Compare activity of derivatives (e.g., chloro vs. nitro substituents) to isolate electronic effects . Reproduce studies under identical conditions and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.